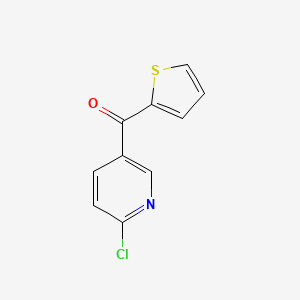

2-Chloro-5-(2-thenoyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCXDGGPXBHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319277 | |

| Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501681-39-6 | |

| Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(2-thenoyl)pyridine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-5-(2-thenoyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical agents. The primary focus is on the classical Friedel-Crafts acylation route, detailing the underlying principles, reaction mechanism, and a comprehensive experimental protocol. Recognizing the challenges associated with the acylation of electron-deficient pyridine systems, this document also presents and evaluates alternative synthetic strategies involving organometallic intermediates. A comparative analysis of these methodologies is offered to guide researchers in selecting the most appropriate route based on efficiency, scalability, and laboratory context. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, providing both theoretical insights and practical, field-proven protocols.

Introduction: Significance and Synthetic Challenges

This compound is a heterocyclic ketone of significant interest due to its structural motifs—a chlorinated pyridine ring coupled with a thiophene moiety. This combination makes it a valuable building block for synthesizing more complex molecules with potential biological activity. The chlorinated pyridine core is a common feature in numerous insecticides and pharmaceuticals, while the thenoyl group can be found in various compounds with diverse therapeutic applications.[1][2]

The principal challenge in synthesizing this target molecule lies in the electrophilic substitution on the pyridine ring. Pyridine is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3] Furthermore, the nitrogen atom can coordinate with Lewis acids, which are typically required to catalyze the acylation, leading to the formation of a highly deactivated pyridinium salt.[3] Therefore, the direct Friedel-Crafts acylation of 2-chloropyridine requires carefully controlled conditions to achieve the desired product with acceptable yield. This guide will dissect the established methods to overcome these hurdles.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloropyridine with 2-thenoyl chloride. This reaction is an electrophilic aromatic substitution that attaches the acyl group to the aromatic ring.[4][5]

Principle and Rationale

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide (2-thenoyl chloride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring. Despite the deactivating nature of the pyridine ring and the chloro-substituent, the reaction can proceed, primarily at the C-5 position, which is the least deactivated position for electrophilic attack on the 2-chloropyridine ring.

The choice of AlCl₃ as a catalyst is critical; it is potent enough to polarize the C-Cl bond of the acyl chloride, facilitating the formation of the key acylium ion intermediate.[4] However, an excess of the catalyst must be used because some of it will be complexed by the pyridine nitrogen and the ketone product.

Experimental Workflow: Friedel-Crafts Acylation

The overall workflow for the primary synthesis route is depicted below, outlining the transformation from starting materials to the final purified product.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 2-chloropyridine (1.0 equivalent) and 2-thenoyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-60°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]

-

Workup and Quenching: Cool the reaction mixture back to 0-5 °C and carefully quench by slowly pouring it over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Reaction Mechanism

The mechanism proceeds via a classical electrophilic aromatic substitution pathway, which involves three key steps.[4]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 2-thenoyl chloride, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion. This is the key electrophile in the reaction.

-

Electrophilic Attack: The acylium ion attacks the electron-deficient 2-chloropyridine ring, preferentially at the C-5 position. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, [AlCl₄]⁻, removes the proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the pyridine ring and regenerating the AlCl₃ catalyst (though it remains complexed to the product).

Sources

An In-Depth Technical Guide to 2-Chloro-5-(2-thenoyl)pyridine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-(2-thenoyl)pyridine, a heterocyclic ketone of significant interest in the field of medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed perspective on its synthesis, reactivity, and potential applications in drug discovery. By examining the constituent moieties—a 2-chloropyridine ring and a thienyl ketone—we can elucidate its electronic characteristics and predict its behavior in various chemical transformations. This guide is intended to serve as a valuable resource for researchers leveraging this and similar scaffolds in the design of novel therapeutic agents.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Among these, pyridine derivatives are of paramount importance due to their presence in a wide array of biologically active molecules and their ability to engage in various non-covalent interactions with biological targets. The introduction of a chlorine atom, particularly at the 2-position of the pyridine ring, provides a versatile handle for synthetic diversification through nucleophilic aromatic substitution reactions.[2][3]

This compound, also known as (6-chloro-3-pyridinyl)(2-thienyl)methanone, combines the reactive potential of a 2-chloropyridine with the established pharmacological relevance of the thienyl ketone group. Thiophene-containing molecules are known to exhibit a broad spectrum of biological activities, and the thienyl moiety can influence a compound's pharmacokinetic and pharmacodynamic properties.[4] This unique combination makes this compound a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties and Structural Elucidation

Core Structural and Chemical Data

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (6-Chloro-3-pyridinyl)(2-thienyl)methanone | - |

| CAS Number | 501681-39-6 | [5] |

| Molecular Formula | C₁₀H₆ClNOS | [5] |

| Molecular Weight | 223.68 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(S1)C(=O)C2=CC(=C(N=C2)Cl)Cl)Cl | - |

| InChI Key | YKZCXDGGPXBHJK-UHFFFAOYSA-N | - |

Predicted Physical Properties

Based on analogous structures, the following physical properties can be anticipated:

-

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow.

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Melting Point: By analogy to other solid 2-chloro-5-aroylpyridines, a melting point in the range of 80-150 °C could be expected.

-

Boiling Point: A relatively high boiling point, likely exceeding 300 °C at atmospheric pressure, is anticipated due to its molecular weight and polar nature.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and thiophene ring protons. The pyridine protons would likely appear as a doublet, a doublet of doublets, and a doublet in the aromatic region. The thiophene protons would also present as distinct multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR would reveal signals for all ten carbon atoms, with the carbonyl carbon appearing significantly downfield (typically in the 180-200 ppm range). The carbons attached to chlorine and within the heterocyclic rings would have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Characteristic peaks for C-Cl, C-N, and C-S bonds, as well as aromatic C-H stretching and bending vibrations, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methodologies for the formation of ketones and the functionalization of pyridine rings.

Proposed Synthetic Workflow

A plausible and efficient route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 2-chloropyridine with 2-thenoyl chloride in the presence of a Lewis acid catalyst.

Caption: Proposed Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Materials:

-

2-Chloropyridine

-

2-Thenoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Carbon disulfide (CS₂) or nitrobenzene, anhydrous

-

Hydrochloric acid, dilute

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide at 0 °C, add 2-thenoyl chloride (1.0 equivalent) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-chloropyridine (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial to activate the acylating agent (2-thenoyl chloride) for electrophilic aromatic substitution on the electron-deficient 2-chloropyridine ring. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. A final acidic workup is necessary to decompose the aluminum chloride complex, followed by a basic wash to neutralize any remaining acid.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution.[6] This allows for the introduction of a variety of nucleophiles (e.g., amines, alcohols, thiols) to further elaborate the molecule. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution.[5]

-

Carbonyl Group: The ketone functionality can undergo standard carbonyl reactions, such as reduction to a secondary alcohol, reductive amination, and the formation of hydrazones or oximes.

-

Aromatic Rings: Both the pyridine and thiophene rings can potentially undergo further electrophilic substitution, although the existing substituents will direct the position of these reactions.

Applications in Drug Development and Medicinal Chemistry

The 2-Chloro-5-aroylpyridine scaffold is a valuable pharmacophore in drug discovery. The 2-chloropyridine moiety is present in numerous approved drugs and clinical candidates, where it often serves as a key structural element for target engagement or as a synthetic handle.[7]

Role as a Bioisostere and Pharmacophore

The pyridine ring is often used as a bioisostere for a phenyl ring, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor. The thienyl ketone moiety is also found in various biologically active compounds and can participate in key interactions with biological targets.[8]

Potential Therapeutic Areas

Derivatives of this compound could be explored for a range of therapeutic applications, including:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate substituted pyridine rings.[9]

-

Antimicrobial and Antiviral Agents: The heterocyclic nature of this compound makes it a candidate for development into novel antimicrobial or antiviral therapies.[10][11]

-

Central Nervous System (CNS) Disorders: Pyridine-containing compounds have shown activity against a variety of CNS targets.

The general workflow for utilizing this intermediate in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the same precautions as other halogenated aromatic ketones.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a reactive 2-chloropyridine handle and a pharmacologically relevant thienyl ketone moiety offers a versatile platform for the synthesis of novel and diverse chemical entities. While a comprehensive experimental characterization of this specific compound is yet to be widely published, this technical guide provides a robust framework for understanding its properties, synthesis, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel heterocyclic scaffolds in drug development continues to grow, intermediates like this compound will undoubtedly play a crucial role in the advancement of therapeutic innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

SciELO South Africa. Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

PubMed. Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]

-

ACS Publications. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

-

Academia.edu. A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chempanda.com [chempanda.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Chloro-5-(2-thenoyl)pyridine: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Chloro-5-(2-thenoyl)pyridine, a molecule incorporating a chlorinated pyridine ring linked to a thiophene moiety through a ketone bridge, represents a class of compounds with significant potential in medicinal chemistry. Its structural features suggest possible applications as an intermediate or a pharmacologically active agent. Unambiguous characterization is paramount for patentability, reproducibility of synthesis, and understanding its mechanism of action.

Predicted Mass Spectrum (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, an Electron Ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions.

Molecular Ion: The chemical formula for this compound is C₁₀H₆ClNOS. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments.

-

M⁺ (with ³⁵Cl): m/z = 223.0

-

[M+2]⁺ (with ³⁷Cl): m/z = 225.0

The ratio of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, a hallmark signature of a monochlorinated compound.

Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to be driven by cleavage at the energetically favorable sites, primarily around the carbonyl group and the heterocyclic rings.

-

Alpha-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bond adjacent to the carbonyl group. This can occur on either side of the ketone.

-

Loss of the 2-thienyl radical would yield the (6-chloropyridin-3-yl)oxonium ion at m/z 140 .

-

Loss of the 6-chloropyridin-3-yl radical would result in the 2-thenoyl cation at m/z 111 . This is expected to be a very prominent peak.

-

-

Other Fragments: Further fragmentation of the primary ions or the molecular ion can lead to other smaller, characteristic ions.

The predicted key mass spectrometric data is summarized below:

| m/z (Predicted) | Ion Structure | Significance |

| 223/225 | [C₁₀H₆ClNOS]⁺ | Molecular Ion (M⁺, [M+2]⁺) with ~3:1 ratio |

| 140/142 | [C₆H₃ClNO]⁺ | Loss of thienyl radical |

| 111 | [C₅H₃OS]⁺ | Thenoyl cation; likely the base peak |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from rearrangement/cleavage |

Predicted Infrared (IR) Spectrum

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl absorption and various signals corresponding to the aromatic rings.

The predicted key IR absorption bands are:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Thiophene) |

| 1670 - 1655 | C=O Stretch | Diaryl Ketone |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |

| ~1100 | C-Cl Stretch | Aryl Chloride |

| 900 - 650 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

The most diagnostic peak will be the strong carbonyl (C=O) stretch. For diaryl ketones, this absorption typically appears in the 1670-1650 cm⁻¹ region[1]. Conjugation with both the pyridine and thiophene rings delocalizes the electron density of the carbonyl group, weakening the double bond and shifting the absorption to a lower frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹)[1].

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring and the three protons on the thiophene ring. The chemical shifts are influenced by the electronegativity of the chlorine atom, the nitrogen atom in the pyridine ring, the sulfur atom in the thiophene ring, and the electron-withdrawing nature of the carbonyl group.

-

Pyridine Ring Protons:

-

H-6' : This proton is ortho to the nitrogen and will be the most deshielded proton on the pyridine ring, appearing as a doublet.

-

H-4' : This proton is meta to the chloro group and ortho to the thenoyl group. It will appear as a doublet of doublets.

-

H-3' : This proton is ortho to the chloro group and will appear as a doublet.

-

-

Thiophene Ring Protons:

-

H-3, H-5 : These protons are ortho to the sulfur atom and will be deshielded, appearing as doublets or doublet of doublets.

-

H-4 : This proton is meta to the sulfur and will be the most shielded of the thiophene protons, appearing as a triplet or doublet of doublets.

-

The predicted ¹H NMR data (in CDCl₃) is summarized below:

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H-6' | 8.8 - 8.6 | d | ~2.5 |

| H-4' | 8.2 - 8.0 | dd | ~8.5, 2.5 |

| H-3' | 7.5 - 7.3 | d | ~8.5 |

| H-5 | 7.8 - 7.6 | dd | ~5.0, 1.0 |

| H-3 | 7.7 - 7.5 | dd | ~3.7, 1.0 |

| H-4 | 7.2 - 7.0 | dd | ~5.0, 3.7 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The chemical shift of the carbonyl carbon is highly diagnostic.

-

Carbonyl Carbon: This will be the most deshielded carbon, appearing significantly downfield.

-

Pyridine Ring Carbons: The carbon attached to the chlorine (C-2') will be deshielded. The carbons ortho and para to the nitrogen will also be significantly deshielded.

-

Thiophene Ring Carbons: The carbon attached to the carbonyl group (C-2) will be deshielded, as will the carbon adjacent to the sulfur (C-5).

The predicted ¹³C NMR data (in CDCl₃) is summarized below:

| Carbon | Predicted δ (ppm) |

| C=O | 185 - 180 |

| C-2' | 153 - 150 |

| C-6' | 152 - 149 |

| C-4' | 139 - 136 |

| C-2 | 145 - 142 |

| C-5 | 135 - 132 |

| C-3 | 134 - 131 |

| C-5' | 133 - 130 |

| C-4 | 129 - 127 |

| C-3' | 125 - 122 |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires an integrated approach where data from MS, IR, and NMR are used in concert. The following workflow illustrates this self-validating process.

Caption: Integrated workflow for spectroscopic structure confirmation.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a small molecule like this compound.

1. Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

GC-MS Method:

-

Injection: 1 µL of the sample solution.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and its [M+2] isotope peak. Analyze the fragmentation pattern and compare it to predicted pathways.

2. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Spectral Range: 4000 - 600 cm⁻¹.

-

-

Data Analysis: Identify the key functional group frequencies, paying close attention to the carbonyl (C=O) stretch and the fingerprint region for aromatic substitution patterns.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and measure chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

References

-

Organic Letters - ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [online] Available at: [Link].

-

PubChem. (n.d.). 2-Chloropyridine. [online] Available at: [Link].

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [online] Available at: [Link].

-

PubChem. (n.d.). 2-Acetylthiophene. [online] Available at: [Link].

-

Wikipedia. (n.d.). 2-Acetylthiophene. [online] Available at: [Link].

-

Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [online] Available at: [Link].

-

MDPI. (n.d.). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. [online] Available at: [Link].

-

PubMed Central. (2023). Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. [online] Available at: [Link].

-

ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [online] Available at: [Link].

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [online] Available at: [Link].

-

The Automated Topology Builder (ATB). (n.d.). 2-Acetylthiophene. [online] Available at: [Link].

Sources

An In-depth Technical Guide to 2-Chloro-5-(2-thenoyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

2-Chloro-5-(2-thenoyl)pyridine, with the systematic name (2-chloropyridin-5-yl)(thiophen-2-yl)methanone, is a molecule that marries the structural features of a halogenated pyridine with a thiophene ketone. The 2-chloropyridine ring is a common building block in pharmaceuticals, valued for its ability to participate in various coupling reactions and for its contribution to the pharmacokinetic profile of a drug.[1][2] The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs, prized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties.[3][4] The ketone linker provides a rigid, planar orientation of these two key heterocyclic systems, a feature that can be exploited in rational drug design to achieve specific interactions with biological targets.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNOS | Calculated |

| Molecular Weight | 223.68 g/mol | Calculated |

| XLogP3 | 3.2 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Exact Mass | 222.98076 | Calculated |

| Monoisotopic Mass | 222.98076 | Calculated |

| Topological Polar Surface Area | 61.9 Ų | Predicted |

| Heavy Atom Count | 14 | Calculated |

Note: These properties are predicted using computational models and have not been experimentally verified.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Proposed Synthetic Pathway

The most direct route involves the acylation of 2-chloropyridine with 2-thenoyl chloride in the presence of a Lewis acid catalyst.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloropyridine

-

2-Thenoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2-thenoyl chloride (1.0 eq) dropwise to the suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add 2-chloropyridine (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, deactivating it.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring.

-

Choice of Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and can dissolve the reactants and the catalyst complex. Carbon disulfide is another traditional option.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then typically allowed to proceed at room temperature to ensure a reasonable reaction rate.

-

Aqueous Workup: The workup with dilute acid serves to decompose the aluminum chloride complex and separate it from the organic product. The bicarbonate wash neutralizes any remaining acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound suggest its potential as a valuable scaffold in drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The planar, heteroaromatic nature of this molecule could serve as a foundation for developing inhibitors of various protein kinases.

-

Antiviral and Antimicrobial Agents: Both pyridine and thiophene derivatives are known to exhibit a wide range of antimicrobial and antiviral activities.[4] This compound could be a starting point for the synthesis of novel agents in this therapeutic area.

-

Central Nervous System (CNS) Active Compounds: The lipophilicity and structural rigidity of the molecule could be favorable for crossing the blood-brain barrier. Derivatives could be explored for their potential as modulators of CNS targets.

-

Intermediate for Further Functionalization: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[1] The ketone functionality can also be a handle for further chemical modifications, such as reduction to an alcohol or conversion to an oxime.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information, showing the characteristic chemical shifts and coupling constants for the protons and carbons on the pyridine and thiophene rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on its constituent parts, the following should be considered:

-

2-Chloropyridine derivatives: Can be irritating to the skin, eyes, and respiratory tract.[2]

-

Acyl chlorides: Are reactive and can be corrosive and lachrymatory.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic methodologies, and its structure offers multiple points for diversification. This guide provides a foundational understanding for researchers to begin exploring the chemistry and biological activity of this and related compounds, paving the way for the development of new therapeutic agents.

References

-

Chander, S., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2022. [Link]

-

Gomha, S. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 2022. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. Medium. [Link]

-

Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. Medium. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-(2-thenoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-5-(2-thenoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document delves into the nuanced interplay of electronic and steric factors that define its three-dimensional architecture. We will explore its synthesis via Friedel-Crafts acylation, detail its spectroscopic signature, and present a thorough conformational analysis supported by structural data from related compounds. This guide is intended to serve as a critical resource for researchers engaged in the design and development of novel chemical entities incorporating this versatile scaffold.

Introduction: The Significance of the Thenoylpyridine Scaffold

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyridine and thiophene rings are of particular importance due to their diverse biological activities and unique electronic properties. Pyridine derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological effects including antifungal, antibacterial, antiviral, and anticancer activities.[1] The pyridinone core, a related structure, is a versatile scaffold in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2]

This compound, with the IUPAC name (6-chloro-3-pyridinyl)(2-thienyl)methanone and CAS Number 501681-39-6, represents a key intermediate in the synthesis of more complex molecules. The strategic placement of a chloro substituent on the pyridine ring and the thenoyl group provides multiple avenues for further chemical modification, making it a valuable building block for combinatorial chemistry and targeted drug design. Understanding the intrinsic structural and conformational preferences of this core is paramount for predicting its interactions with biological macromolecules and for designing derivatives with optimized properties.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a central carbonyl bridge linking a 2-chloropyridine ring at the 5-position to a thiophene ring at the 2-position.

Figure 1: 2D and 3D Structures of this compound

Caption: 2D and 3D representations of this compound.

While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, we can predict its characteristic spectral features based on the analysis of its constituent functional groups and related structures. Commercial suppliers of this compound, such as Bide-pharm, provide batch-specific quality control data including NMR, HPLC, and GC, confirming its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the pyridine and thiophene rings. The pyridine ring protons will appear as a set of coupled multiplets in the aromatic region. The thiophene ring protons will also resonate in the aromatic region, with characteristic coupling constants.

¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically in the range of 180-200 ppm). The carbons of the pyridine and thiophene rings will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-Cl stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.68 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak) and one sulfur atom. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to the formation of acylium ions corresponding to the thenoyl and chloropyridinyl moieties.

Synthesis of this compound

The most logical and widely employed method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

The Friedel-Crafts Acylation Approach

The synthesis of this compound would proceed via the acylation of 2-chloropyridine with 2-thenoyl chloride.

Figure 2: Proposed Synthesis of this compound

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Causality Behind Experimental Choices

-

Choice of Reactants: 2-Chloropyridine is a readily available starting material. 2-Thenoyl chloride can be synthesized from 2-thiophenecarboxylic acid and a chlorinating agent like thionyl chloride.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylations.[3] It activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the electrophilic acylium ion.

-

Solvent: An inert solvent, such as dichloromethane or carbon disulfide, is typically used to facilitate the reaction while not reacting with the Lewis acid catalyst.

-

Reaction Conditions: The reaction is often carried out at low temperatures initially to control the exothermic reaction between the Lewis acid and the acyl chloride, followed by warming to room temperature or gentle heating to drive the reaction to completion.[5]

-

Work-up: The reaction is typically quenched by the addition of ice and hydrochloric acid to decompose the aluminum chloride complex.[5] The product is then extracted into an organic solvent, washed, dried, and purified, usually by column chromatography or recrystallization.

Detailed Experimental Protocol (Proposed)

This is a proposed protocol based on general Friedel-Crafts acylation procedures. Researchers should optimize these conditions for their specific setup.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous inert solvent (e.g., dichloromethane).

-

Formation of the Acylium Ion: The flask is cooled in an ice bath, and 2-thenoyl chloride (1.0 equivalent) dissolved in the same solvent is added dropwise via the dropping funnel. The mixture is stirred at 0°C for a short period to allow for the formation of the acylium ion complex.

-

Acylation: A solution of 2-chloropyridine (1.0 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be necessary to complete the reaction.

-

Quenching and Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the carbonyl group to the pyridine and thiophene rings. The relative orientation of these two aromatic rings is of significant interest as it influences the molecule's overall shape, polarity, and potential for intermolecular interactions.

The key dihedral angles to consider are:

-

τ₁: The angle between the plane of the pyridine ring and the plane of the carbonyl group.

-

τ₂: The angle between the plane of the thiophene ring and the plane of the carbonyl group.

The preferred conformation will be a balance between two opposing factors:

-

Steric Hindrance: Repulsion between the ortho-hydrogens of the pyridine and thiophene rings and the carbonyl oxygen will disfavor a fully planar conformation.

-

Electronic Effects (Conjugation): A more planar arrangement allows for greater π-electron delocalization between the aromatic rings and the carbonyl group, which is electronically stabilizing.

Based on studies of related diaryl ketones, it is expected that this compound will adopt a non-planar, twisted conformation in its ground state. The dihedral angles between the pyridine and thiophene rings in similar structures can vary, but a significant twist is generally observed to alleviate steric strain. For instance, in some multi-aryl substituted pyridines, the dihedral angles between the pyridine and other aromatic rings can be in the range of 45-80°.[6]

Figure 3: Key Dihedral Angles in this compound

Caption: Illustration of the key dihedral angles determining the conformation.

Applications in Drug Development and Materials Science

While specific pharmacological data for this compound is not extensively published, its structural motifs are present in a variety of biologically active compounds.

-

Kinase Inhibitors: The pyridine scaffold is a well-established component in the design of kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket of these enzymes.[7]

-

Antiviral Agents: Pyridine derivatives have shown promise as antiviral agents against a range of viruses, including HIV and hepatitis C.[8]

-

Agrochemicals: Chlorinated pyridines are important intermediates in the synthesis of fungicides and insecticides.[9]

The thenoyl group, being a thiophene derivative, can also impart desirable properties. Thiophene-containing compounds are known for a wide range of biological activities and are often used as bioisosteres for phenyl rings in drug design.

In materials science, the combination of electron-rich thiophene and electron-deficient pyridine rings, connected by a polar carbonyl group, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a heterocyclic ketone with a rich chemical potential. Its molecular structure, characterized by a twisted conformation arising from a balance of steric and electronic effects, provides a unique three-dimensional scaffold for further chemical exploration. The well-established Friedel-Crafts acylation offers a reliable synthetic route to this valuable intermediate. The presence of both a reactive chloropyridine moiety and a thenoyl group opens up numerous possibilities for the development of novel pharmaceuticals and advanced materials. This technical guide provides a foundational understanding of the key structural and chemical aspects of this compound, which will undoubtedly aid researchers in harnessing its full potential in their scientific endeavors.

References

-

Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). PubMed. Retrieved from [Link]

-

2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile. (n.d.). PMC - NIH. Retrieved from [Link]

-

Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. (1961). Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). ResearchGate. Retrieved from [Link]

-

Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. (2018). ResearchGate. Retrieved from [Link]

-

The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. (2022). PMC - NIH. Retrieved from [Link]

-

n-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses. Retrieved from [Link]

-

2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

- The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. (n.d.). Google Patents.

-

(6-Chloro-3-pyridinyl)-(2-phenylphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

(6-Chloro-3-pyridinyl)-(oxiran-2-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

(6-Chloro-3-pyridinyl)-(oxan-3-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

(6-Chloro-3-pyridinyl)-(furan-3-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

6-Chloro-N-methyl-3-pyridinemethanamine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. Retrieved from [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 2-Chloro-5-(2-thenoyl)pyridine: A Scaffolding Approach for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Chloro-5-(2-thenoyl)pyridine is a novel chemical entity with no currently documented biological activity in peer-reviewed literature, its unique hybrid structure, combining a 2-chloropyridine moiety with a thenoyl group, presents a compelling starting point for drug discovery. This guide provides a comprehensive framework for investigating the potential therapeutic applications of this compound. By leveraging the well-established pharmacological profiles of its constituent chemical scaffolds—pyridine and thiophene—we will explore rational hypotheses for its potential biological activities, propose robust experimental workflows for screening and validation, and discuss key considerations for its development as a therapeutic agent. This document serves as a technical roadmap for researchers poised to explore the untapped potential of this intriguing molecule.

Introduction: A Tale of Two Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast array of biological activities, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The 2-chloro substitution on the pyridine ring is a common feature in many bioactive molecules and serves as a versatile handle for further chemical modification.[4][5]

Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in drug discovery.[6][7] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[7][8] The thenoyl group, specifically, has been associated with the inhibition of enzymes such as mitochondrial complex II and carboxylesterase.[9][10]

The combination of these two pharmacologically significant moieties in this compound through a ketone linker suggests the potential for synergistic or novel biological activities. This "molecular hybridization" approach is a well-established strategy in drug design to enhance the efficacy and target selectivity of new chemical entities.[11]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the known activities of its parent scaffolds, we can postulate several promising avenues for the biological investigation of this compound.

Antimicrobial and Antifungal Activity

Both pyridine and thiophene derivatives have a rich history as antimicrobial agents.[4][12][13] The combination of these two rings in a single molecule could lead to broad-spectrum antibacterial or antifungal activity.

-

Hypothesized Mechanism: The compound could interfere with microbial cell wall synthesis, inhibit essential enzymes, or disrupt membrane integrity. The planar aromatic systems may facilitate intercalation with DNA or proteins.

Anti-inflammatory Activity

Thiophene-based compounds are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7]

-

Hypothesized Mechanism: this compound could potentially inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, or 5-LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Activity

The pyridine scaffold is present in numerous anticancer drugs.[14][15] The antiproliferative activity of pyridine derivatives is often linked to the inhibition of kinases or interaction with DNA.

-

Hypothesized Mechanism: The compound could exhibit cytotoxic effects on cancer cell lines through various mechanisms, including the inhibition of protein kinases involved in cell cycle regulation, induction of apoptosis, or by acting as a topoisomerase inhibitor.

A Proposed Research Workflow for Biological Evaluation

For a novel compound like this compound, a systematic and tiered approach to biological evaluation is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Figure 1: A tiered experimental workflow for the biological evaluation of this compound.

Experimental Protocols

-

Objective: To assess the general antimicrobial activity of this compound against a representative panel of Gram-positive and Gram-negative bacteria, and fungi.

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate with appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

-

Incubate the plates under appropriate conditions for each microorganism.

-

Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

-

-

Rationale: This is a high-throughput and standardized method for initial antimicrobial screening, providing a quantitative measure of activity (MIC).

-

Objective: To evaluate the cytotoxic potential of the compound against a panel of human cancer cell lines and a non-cancerous cell line for selectivity.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Rationale: The MTT assay is a colorimetric assay that is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Potential Signaling Pathways for Investigation

Should initial screening reveal promising anti-inflammatory or anticancer activity, further investigation into the underlying signaling pathways would be warranted.

Figure 2: Hypothesized signaling pathways for the potential anti-inflammatory and anticancer activities of this compound.

Structure-Activity Relationship (SAR) and Toxicity Considerations

A critical aspect of developing any new chemical entity is understanding its structure-activity relationship and potential for toxicity.

-

SAR: Should the initial compound show activity, a medicinal chemistry campaign to synthesize analogs would be essential. Modifications to the 2-chloro position, the pyridine ring, and the thenoyl group would help to elucidate the key structural features required for biological activity.[14][16]

-

Toxicity: The thiophene ring is considered a "structural alert" as its metabolism can sometimes lead to reactive metabolites that can cause hepatotoxicity.[17] Therefore, early in vitro and in vivo toxicological assessments, including metabolic stability and reactive metabolite screening, would be crucial for the development of this compound.

Conclusion

While this compound remains an uncharacterized molecule from a biological perspective, its hybrid structure, composed of two pharmacologically validated scaffolds, makes it a highly attractive candidate for drug discovery. This guide provides a scientifically grounded and logical framework for initiating the exploration of its therapeutic potential. By systematically pursuing the proposed experimental workflows, researchers can efficiently screen for a range of biological activities, validate initial hits, and delve into the underlying mechanisms of action. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but for compounds with such inherent promise, the exploration is a scientific imperative.

References

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Thenoyltrifluoroacetone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. Retrieved January 22, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

2-Chloropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. (2022). Molecules. Retrieved January 22, 2026, from [Link]

-

Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and in-vitro antimicrobial and antitubercular evaluation. (2024). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Retrieved January 22, 2026, from [Link]

-

Newer biologically active pyridines: A potential review. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Thenoyltrifluoroacetone. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved January 22, 2026, from [Link]

-

Design, synthesis, deep learning-guided prediction, and biological evaluation of novel pyridine-thiophene-based imine-benzalacetophenone hybrids as promising antimicrobial agent. (2024). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2024). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Medicinal Thiols: Current Status and New Perspectives. (2020). Antioxidants. Retrieved January 22, 2026, from [Link]

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2024). Organic Letters. Retrieved January 22, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Cellular and Infection Microbiology. Retrieved January 22, 2026, from [Link]

-

Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

New theophylline derivatives with potential pharmacological activity. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Structures of important thiophene-based drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Pharmacia. Retrieved January 22, 2026, from [Link]

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. Retrieved January 22, 2026, from [Link]

-

IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). Retrieved January 22, 2026, from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thenoyltrifluoroacetone | C8H5F3O2S | CID 5601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, deep learning-guided prediction, and biological evaluation of novel pyridine-thiophene-based imine-benzalacetophenone hybrids as promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and <i>in vitro</i> and <i>in v… [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-5-(2-thenoyl)pyridine Derivatives and Analogues for Drug Discovery

Abstract

The 2-chloro-5-aroylpyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this chemical space, with a particular focus on 2-chloro-5-(2-thenoyl)pyridine and its analogues. We will delve into the synthetic strategies for accessing this core structure, explore its chemical reactivity, and survey its diverse biological applications, including its potential as kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights to guide the design, synthesis, and evaluation of novel therapeutic agents based on this versatile scaffold.

Introduction: The 2-Chloro-5-aroylpyridine Core

Heterocyclic compounds are the cornerstone of modern drug discovery, with pyridine derivatives being particularly prominent due to their presence in a vast number of natural products and synthetic drugs[1]. The 2-chloro-5-aroylpyridine core, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an aroyl group at the 5-position, offers a unique combination of chemical features that make it an attractive starting point for the development of novel therapeutics.

The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of nucleophilic substitution reactions to introduce further structural diversity. The aroyl group at the 5-position, particularly a thenoyl group as in the title compound, this compound, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. This guide will explore the synthesis, chemical space, and biological potential of this important class of compounds.

Synthetic Strategies

The primary and most direct method for the synthesis of 2-chloro-5-aroylpyridines is the Friedel-Crafts acylation of 2-chloropyridine with an appropriate aroyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Proposed Synthesis of this compound

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize (6-chloro-3-pyridinyl)(2-thienyl)methanone.

Materials:

-

2-Chloropyridine

-

2-Thenoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2-thenoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add 2-chloropyridine (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition of 2-chloropyridine is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (6-chloro-3-pyridinyl)(2-thienyl)methanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃).

-